molecular formula C8H9ClO2 B180089 (2-Chloro-5-methoxyphenyl)methanol CAS No. 101252-66-8

(2-Chloro-5-methoxyphenyl)methanol

Cat. No. B180089
M. Wt: 172.61 g/mol
InChI Key: CRJPVLAIROZFMX-UHFFFAOYSA-N
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Description

“(2-Chloro-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-methoxyphenyl)methanol” can be represented by the SMILES string COC1=CC(CO)=C(C=C1)Cl . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a chlorine atom attached to it, along with a methanol group (CH2OH) attached to the benzene ring .


Physical And Chemical Properties Analysis

“(2-Chloro-5-methoxyphenyl)methanol” is a solid compound . Unfortunately, the web search results do not provide further information on its physical and chemical properties such as melting point, boiling point, or solubility.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Pyrrolinones : (2-Chloro-5-methoxyphenyl)methanol has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These pyrrolin-2-ones are valuable for the preparation of agrochemicals and medicinal compounds, demonstrating the compound's role in the development of new therapeutic agents (Ghelfi et al., 2003).

  • Photocyclization Studies : Research on aryl-substituted N-Acyl-α-dehydroalanine derivatives revealed that (2-Chloro-5-methoxyphenyl)methanol influences the photocyclization process, affecting the formation of isoquinoline derivatives. This indicates its potential in facilitating specific synthetic pathways in organic chemistry (Sakurai et al., 2003).

Material Science and Catalysis

  • C-H Halogenation : The compound has been employed in gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method offers advantages such as higher yields, better selectivity, and practicality over traditional methods, highlighting the compound's role in material science and catalysis (Sun et al., 2014).

Protecting Groups in Synthesis

  • Stable Esters : (2-Chloro-5-methoxyphenyl)methanol has been used to create acid- and base-stable protecting groups for carboxylic acids, showcasing its utility in complex organic synthesis. These esters exhibit stability towards a variety of reagents and can be conveniently deprotected, offering a versatile tool for chemists (Kurosu et al., 2007).

Photoreactions and Photochemistry

  • Photo-reorganization : The compound's derivatives have been studied for photo-reorganization, leading to the formation of angular pentacyclic compounds. This process represents a green and convenient synthesis method, contributing to the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Dalal et al., 2017).

Safety And Hazards

The safety data sheet for “(2-Chloro-5-methoxyphenyl)methanol” indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause an allergic skin reaction . In terms of environmental hazards, it is toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

(2-chloro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJPVLAIROZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623062
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methoxyphenyl)methanol

CAS RN

101252-66-8
Record name (2-Chloro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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